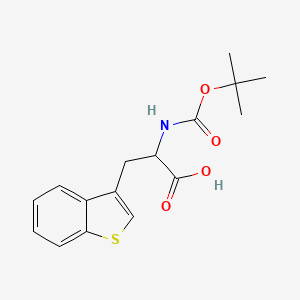

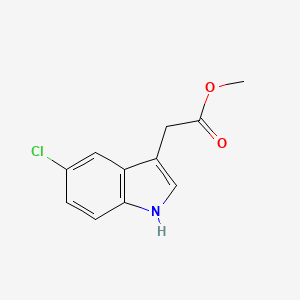

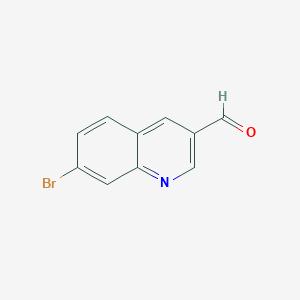

![molecular formula C9H17NO4 B3029743 2-[(叔丁氧羰基)氨基]丁酸 CAS No. 77284-64-1](/img/structure/B3029743.png)

2-[(叔丁氧羰基)氨基]丁酸

描述

2-[(tert-Butoxycarbonyl)amino]butanoic acid, also known as t-Boc-ABA, is an organic compound that is widely used in the synthesis of peptides and proteins. It is a versatile molecule, with a wide range of applications in biochemistry, medicinal chemistry, and other areas of scientific research. In

科学研究应用

关键中间体的合成

- 2-[(叔丁氧羰基)氨基]丁酸用于合成各种重要中间体。例如,它在 (R)-甲基 2-((叔丁氧羰基)氨基)-3-((叔丁基二甲基甲硅烷基)硫代)丙酸酯的合成中起着至关重要的作用,后者是生物素的关键中间体,生物素是一种水溶性维生素,在脂肪酸、糖和α-氨基酸的生物合成中碳的催化固定代谢循环中必不可少 (秦等人,2014)。

药物化学和药物开发

- 该化合物有助于开发新的药物。例如,由 2-[(叔丁氧羰基)氨基]丁酸合成的衍生物已显示出对各种微生物的强抗菌活性,表明其在创造新抗生素方面的潜力 (Pund 等人,2020)。

高级材料研究

- 在材料科学中,该化合物在制备用于核磁共振 (NMR) 敏感应用的特殊氨基酸中找到应用。例如,由该酸合成的 (2S,4R)-和 (2S,4S)-全氟-叔丁基 4-羟脯氨酸用于 19F NMR 的肽中,突出了其在先进研究和探针设计中的实用性 (Tressler & Zondlo,2014)。

非天然氨基酸的合成

- 它还用于合成非天然氨基酸,如 3-(叔丁氧羰基)-3-氮杂双环[3.1.0]己烷-2-羧酸,在生物化学和药物化学中具有潜在应用 (Bakonyi 等人,2013)。

肽研究与合成

- 该化合物在肽研究中至关重要,有助于基于肽的各种分子的合成。一个例子包括 N2-叔丁氧羰基-N5-[N-(9-芴甲氧羰基)-2-氨基乙基]-(S)-2,5-二氨基戊酸的制备,表明其在肽合成和修饰中的多功能性 (Maity & Strömberg,2014)。

安全和危害

作用机制

Target of Action

The primary target of Boc-DL-Abu-OH is amines . The compound is used as a protecting group in organic synthesis, specifically for amines . This allows for the selective manipulation of amines in complex molecules, enabling the synthesis of a wide range of chemical structures .

Mode of Action

Boc-DL-Abu-OH interacts with its targets through a process known as protection . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine from unwanted reactions during subsequent steps of the synthesis .

Biochemical Pathways

The key biochemical pathway involved in the action of Boc-DL-Abu-OH is the protection and deprotection of amines . After the Boc group is added to the amine, it can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for the selective manipulation of the amine group in the presence of other functional groups .

Pharmacokinetics

For instance, Boc-protected amino acid ionic liquids are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane .

Result of Action

The result of Boc-DL-Abu-OH’s action is the protection of the amine group , which prevents it from reacting during subsequent steps of the synthesis . This allows for the selective manipulation of the amine, enabling the synthesis of complex molecules . For instance, Boc-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis .

Action Environment

The action of Boc-DL-Abu-OH is influenced by several environmental factors. The pH of the solution, for example, can affect the efficiency of the protection and deprotection processes . Additionally, the choice of solvent can impact the solubility and stability of the compound . Therefore, careful control of these environmental factors is crucial for the effective use of Boc-DL-Abu-OH in organic synthesis .

生化分析

Biochemical Properties

The 2-[(tert-Butoxycarbonyl)amino]butanoic acid interacts with various enzymes, proteins, and other biomolecules. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The nature of these interactions is complex and involves multiple reactive groups .

Cellular Effects

It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-[(tert-Butoxycarbonyl)amino]butanoic acid involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism is complex and involves several steps .

Temporal Effects in Laboratory Settings

Over time, the effects of 2-[(tert-Butoxycarbonyl)amino]butanoic acid can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of 2-[(tert-Butoxycarbonyl)amino]butanoic acid vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-[(tert-Butoxycarbonyl)amino]butanoic acid is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-[(tert-Butoxycarbonyl)amino]butanoic acid within cells and tissues involve various transporters or binding proteins. The compound’s localization or accumulation can be affected by these interactions .

Subcellular Localization

The subcellular localization of 2-[(tert-Butoxycarbonyl)amino]butanoic acid and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFVIPIQXAIUAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40318757 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77284-64-1, 34306-42-8 | |

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77284-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 34306-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

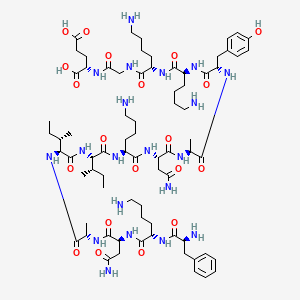

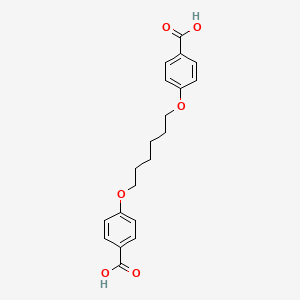

![3,6,9-Trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one](/img/structure/B3029668.png)

![[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide](/img/structure/B3029682.png)